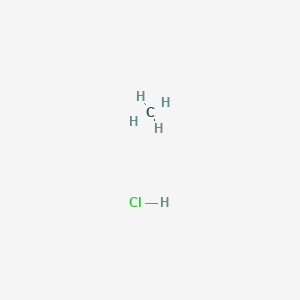
Methane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LY3298176 (hydrochloride) is a novel dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor agonist. It is being developed for the treatment of type 2 diabetes mellitus. This compound has shown promising results in clinical trials, demonstrating significant improvements in glycemic control and body weight reduction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: LY3298176 is a fatty acid modified peptide designed for once-weekly subcutaneous administration. The synthesis involves the modification of a peptide backbone with a fatty acid moiety to enhance its pharmacokinetic properties. The peptide is synthesized using solid-phase peptide synthesis, followed by conjugation with the fatty acid .
Industrial Production Methods: The industrial production of LY3298176 involves large-scale solid-phase peptide synthesis, purification through high-performance liquid chromatography, and lyophilization to obtain the final product. The process is optimized to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: LY3298176 undergoes various chemical reactions, including:
Oxidation: The peptide backbone can undergo oxidation, particularly at methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted to modify its activity and stability.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide.
Major Products Formed:
Oxidation: Oxidized peptide with modified methionine residues.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted amino acid residues.
Aplicaciones Científicas De Investigación
LY3298176 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Developed as a therapeutic agent for type 2 diabetes mellitus, showing significant improvements in glycemic control and body weight reduction.
Industry: Potential applications in the development of novel peptide-based therapeutics
Mecanismo De Acción
LY3298176 exerts its effects by activating both glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptors. This dual agonism enhances insulin secretion, reduces glucagon secretion, and slows gastric emptying, leading to improved glycemic control and reduced body weight. The compound acts on pancreatic beta-cells to stimulate insulin secretion in a glucose-dependent manner .
Similar Compounds:
Dulaglutide: A selective glucagon-like peptide-1 receptor agonist.
Semaglutide: Another glucagon-like peptide-1 receptor agonist with similar therapeutic effects.
Comparison: LY3298176 is unique due to its dual agonism of both glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptors, which provides superior glycemic control and weight reduction compared to selective glucagon-like peptide-1 receptor agonists like dulaglutide and semaglutide .
Propiedades
Fórmula molecular |
CH5Cl |
|---|---|
Peso molecular |
52.50 g/mol |
Nombre IUPAC |
methane;hydrochloride |
InChI |
InChI=1S/CH4.ClH/h1H4;1H |
Clave InChI |
FBBDOOHMGLLEGJ-UHFFFAOYSA-N |
SMILES canónico |
C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid](/img/structure/B10817625.png)
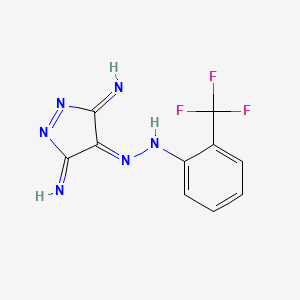
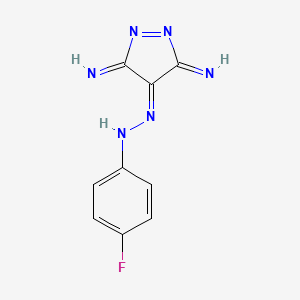
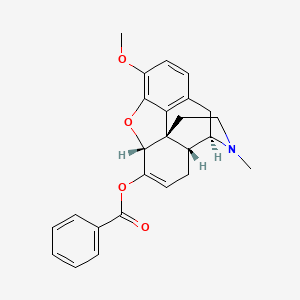
![N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]adamantane-1-carboxamide](/img/structure/B10817650.png)
![[4-((1Z)-2-(Acetylamino)-3-{[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]amino}-3-oxoprop-1-enyl)-2-formylphenyl]acetic acid](/img/structure/B10817655.png)
![2,4-Dihydroxy-N-[2-(2-mercapto-vinylcarbamoyl)-ethyl]-3,3-dimethyl-butyramide](/img/structure/B10817663.png)
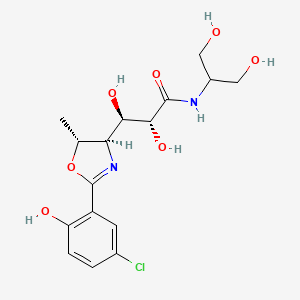
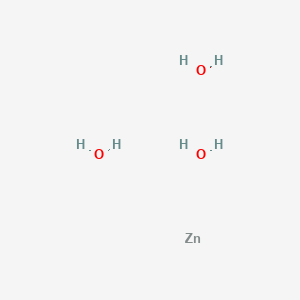
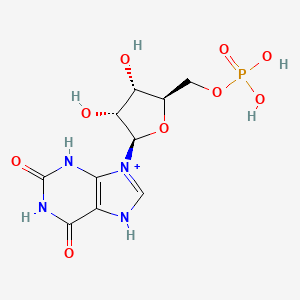
![N-[2-Hydroxy-1-indanyl]-5-[(2-tertiarybutylaminocarbonyl)-4(benzo[1,3]dioxol-5-ylmethyl)-piperazino]-4-hydroxy-2-(1-phenylethyl)-pentanamide](/img/structure/B10817675.png)
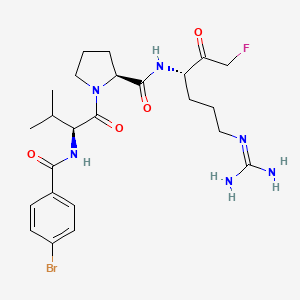
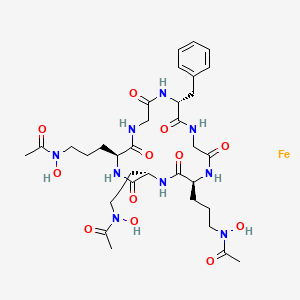
![(2S)-4-(1,3-benzodioxol-5-ylmethyl)-N-tert-butyl-1-[(2S,4R,5S)-2-hydroxy-4-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-phenylhexyl]piperazine-2-carboxamide](/img/structure/B10817696.png)